tert-Butyl (3-allylphenyl)carbamate
Description
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
tert-butyl N-(3-prop-2-enylphenyl)carbamate |
InChI |
InChI=1S/C14H19NO2/c1-5-7-11-8-6-9-12(10-11)15-13(16)17-14(2,3)4/h5-6,8-10H,1,7H2,2-4H3,(H,15,16) |
InChI Key |
WYGFKCPQAKXKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC=C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$ \text{Boc-NH-Ph} + \text{Allyl Bromide} \xrightarrow{\text{Base, Solvent}} \text{this compound} $$
Key Steps:
- Starting Materials :
- Boc-protected phenol derivative
- Allyl bromide
- Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Potassium carbonate or sodium hydroxide
- Temperature: 0–5°C for controlled addition
- Reaction Time: 1–2 hours
- Purification :
- Column chromatography using a petroleum ether/ethyl acetate mixture as eluent.
Example Yields:
- Using allyl bromide in DCM with potassium carbonate at 0°C yields approximately 70–75% of the desired product.
Barbier-Type Allylation Reaction
This method uses a Barbier reaction protocol for allylation, which is particularly useful for synthesizing allylated carbamates.
Reaction Scheme:
$$ \text{Boc-NH-Ar} + \text{Allyl Bromide} + \text{Zn/SnCl}_2 \xrightarrow{\text{DCM, Ice Bath}} \text{this compound} $$
Key Steps:
- Reagents :
- Boc-protected aromatic amine
- Allyl bromide
- Zinc powder and stannous chloride dihydrate as reducing agents
- Reaction Conditions :
- Solvent: Dichloromethane
- Temperature: Maintained at 0–5°C using an ice bath
- Reaction Time: Approx. 30 minutes
- Purification :
- Removal of solids via filtration
- Concentration under reduced pressure
- Column chromatography for final purification.
Example Yields:
Optimization Parameters
The following table summarizes important parameters and their effects on yield:
Notes on Reaction Monitoring
- Thin Layer Chromatography (TLC) is used to monitor the progress of the reaction.
- The endpoint is determined when no starting material is visible on the TLC plate.
Purification Techniques
Purification is critical to isolate this compound in high purity:
- Crystallization :
- Use a hexane/ethyl acetate mixture for recrystallization.
- Column Chromatography :
- Employ petroleum ether/ethyl acetate mixtures in a volume ratio of approximately 5:1 for effective separation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-allylphenyl)carbamate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allyl group, where various nucleophiles can replace the allyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carbamate group.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (3-allylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in multi-step synthesis where selective deprotection is required.
Biology and Medicine: Carbamates, including this compound, are studied for their potential use in drug development. They can act as prodrugs, releasing active amines under physiological conditions.
Industry: In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and pharmaceuticals. They serve as intermediates in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of tert-butyl (3-allylphenyl)carbamate involves the cleavage of the carbamate group under acidic or thermal conditions, releasing the free amine. The molecular targets and pathways involved depend on the specific application of the compound. In drug development, the released amine can interact with biological targets, exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl (3-allylphenyl)carbamate with analogous carbamates, focusing on structural features, synthesis, physicochemical properties, and applications.
Substituent Variations on the Aromatic Ring
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Reference ID |
|---|---|---|---|---|---|
| This compound | 3-allyl | C₁₄H₁₉NO₂ | 233.31 | High reactivity for allylation; used in drug synthesis | [1, 13] |
| tert-Butyl (3-aminophenyl)carbamate | 3-amino | C₁₁H₁₆N₂O₂ | 208.26 | Amine precursor; higher polarity due to -NH₂ | [5, 15] |
| tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate | 3-thiophene | C₁₆H₁₇NO₂S | 287.38 | Enhanced electronic effects for catalysis | [10] |
| tert-Butyl (3-(benzyloxy)phenyl)carbamate | 3-benzyloxy | C₁₈H₂₁NO₃ | 299.37 | Lipophilic; used in CNS-targeting drug design | [18] |
Key Observations :
- The allyl group in the target compound offers unsaturated bonds for conjugation or cycloaddition, unlike amino or benzyloxy substituents, which are more static .
Non-Aromatic Backbone Comparisons
| Compound Name | Backbone Structure | Molecular Formula | Synthesis Yield | Key Reactivity | Reference ID |
|---|---|---|---|---|---|
| tert-Butyl (2-allylcycloheptyl)carbamate | Cycloheptyl with allyl | C₁₅H₂₅NO₂ | 87% | Steric hindrance limits ring-opening reactions | [13] |
| tert-Butyl (3-oxocyclohexyl)carbamate | Cyclohexyl with ketone | C₁₁H₁₉NO₃ | N/A | Ketone enables oxidation/reduction steps | [14] |
| tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate | Cyclobutyl with dibenzylamino | C₂₃H₃₀N₂O₂ | N/A | Rigid framework for peptide mimics | [9] |
Key Observations :
Key Differences :
- Allyl-substituted carbamates often require inert atmospheres to prevent premature oxidation, whereas amino-substituted analogs need protective group strategies .
Physicochemical Properties
| Property | This compound | tert-Butyl (3-aminophenyl)carbamate | tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate |
|---|---|---|---|
| Purity | 97% (by NMR) | 97% (commercial) | ≥95% (HPLC) |
| Solubility | Soluble in DCM, THF | Soluble in polar aprotic solvents | Moderate in chloroform |
| Stability | Air-stable; light-sensitive | Hygroscopic; prone to oxidation | Stable under inert conditions |
Key Observations :
- The allyl group improves solubility in non-polar solvents compared to polar amino derivatives .
- Thiophene-containing compounds exhibit greater thermal stability due to aromatic heterocycles .
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